Uridine,5-chloro-2'-deoxy-

Vue d'ensemble

Description

Uridine,5-chloro-2’-deoxy- is a thymidine analog known for its incorporation into DNA during replication. This compound is used extensively in scientific research to study DNA synthesis, repair, and recombination. Its molecular formula is C9H11ClN2O5, and it has a molecular weight of 262.6 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Uridine,5-chloro-2’-deoxy- typically involves the chlorination of 2’-deoxyuridine. One common method is the use of N-chlorosuccinimide (NCS) in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for Uridine,5-chloro-2’-deoxy- are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The product is often purified using high-performance liquid chromatography (HPLC) to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

Uridine,5-chloro-2’-deoxy- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include various substituted uridine derivatives, which are useful in further biochemical studies .

Applications De Recherche Scientifique

Anticancer Applications

Uridine, 5-chloro-2'-deoxy-, has been investigated for its role in cancer therapy, particularly due to its ability to interfere with nucleic acid metabolism.

Case Studies

- Study on Tumor Incorporation : Research involving BDF1 mice bearing Sarcoma-180 tumors demonstrated that the administration of uridine derivatives led to the rapid formation of 5-chlorodeoxycytidylate (CldCMP). This incorporation into RNA and DNA was significantly enhanced when combined with modulators like N-(phosphonacetyl)-L-aspartic acid (PALA) and 5-fluorodeoxycytidine (FdC), suggesting a synergistic effect that could enhance therapeutic efficacy against tumors while minimizing effects on normal tissues .

- Clinical Trials : A series of clinical trials have shown promising results in using uridine analogs in combination with traditional chemotherapeutics to improve outcomes in patients with various malignancies. The incorporation of these compounds into treatment regimens has been associated with increased survival rates and reduced tumor progression .

Antiviral Applications

The antiviral potential of uridine, 5-chloro-2'-deoxy-, has also been explored, particularly against viral infections that exploit nucleoside pathways for replication.

Case Studies

- In Vitro Studies : Laboratory studies have demonstrated that uridine derivatives exhibit antiviral activity against various RNA viruses. These studies indicate that the compound can effectively reduce viral load in infected cell cultures, showcasing its potential as a therapeutic agent .

Biochemical Research Applications

Uridine, 5-chloro-2'-deoxy-, serves as a valuable tool in biochemical research, particularly in studies related to nucleic acid metabolism and enzyme kinetics.

Applications in Enzyme Studies

The compound is often used to investigate the mechanisms of nucleoside phosphorylases and kinases, providing insights into their roles in nucleotide metabolism. Understanding these pathways is crucial for developing new therapeutic strategies targeting metabolic diseases and cancers.

Data Tables

Mécanisme D'action

Uridine,5-chloro-2’-deoxy- exerts its effects by being incorporated into DNA in place of thymidine. This incorporation can disrupt normal DNA synthesis and repair processes, leading to cell cycle arrest and apoptosis. The compound targets thymidylate synthase and other enzymes involved in DNA replication .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2’-deoxyuridine: Another thymidine analog used in similar applications.

5-Iodo-2’-deoxyuridine: Known for its use in antiviral therapies.

2’-Deoxyuridine: A non-halogenated analog used in DNA synthesis studies

Uniqueness

Uridine,5-chloro-2’-deoxy- is unique due to its specific incorporation into DNA and its ability to be detected immunologically. This makes it a valuable tool in studying DNA dynamics and cellular processes .

Activité Biologique

Uridine, 5-chloro-2'-deoxy- (commonly referred to as 5-chloro-2'-deoxyuridine or CldU) is a halogenated nucleoside analogue that has garnered attention for its potential therapeutic applications, particularly in oncology and virology. This article delves into the biological activity of CldU, exploring its mechanisms of action, efficacy against various diseases, and relevant research findings.

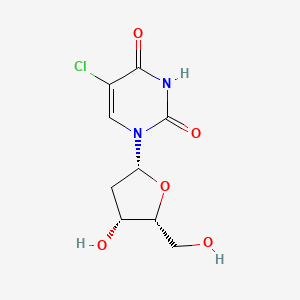

CldU is a synthetic derivative of uridine, characterized by the presence of a chlorine atom at the 5-position of the pyrimidine ring. Its structural formula is represented as follows:

This compound acts primarily as a thymidine analogue, which allows it to be incorporated into DNA during replication. The incorporation of CldU can lead to miscoding and subsequent mutations, making it a useful tool in studying DNA damage and repair mechanisms, particularly those induced by oxidative stress or chemical agents like hypochlorous acid .

Biological Activity in Viral Infections

Recent studies have highlighted the antiviral properties of CldU against various viral pathogens. For instance, research indicates that uridine derivatives, including CldU, exhibit significant activity against influenza viruses. A study demonstrated that certain analogues of uridine inhibited the growth of the H5N2 strain of influenza A virus in vitro with an IC50 value ranging from 82 to 100 μM. The most active compound showed a selectivity index value of 5.27, indicating its potential as a candidate for developing new antiviral therapies .

Antitumor Activity

CldU has also been investigated for its antitumor properties. It has been shown to inhibit thymidine biosynthesis pathways, which are crucial for cancer cell proliferation. In experiments involving tumor-bearing mice, CldU was incorporated into tumor DNA at significant levels while showing minimal incorporation into normal tissues. This selective incorporation suggests that CldU could enhance the therapeutic window for cancer treatments by targeting rapidly dividing tumor cells while sparing normal cells .

Table 1: Summary of Key Studies on CldU

Case Study: Antiviral Efficacy Against Influenza

In a controlled laboratory setting, uridine derivatives including CldU were tested for their ability to inhibit influenza A virus replication in Madin-Darby canine kidney (MDCK) cells. The results indicated that these compounds effectively reduced viral plaque formation and cytopathic effects at concentrations that did not exhibit significant cytotoxicity to the host cells .

Propriétés

IUPAC Name |

5-chloro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCXGFKPQSFZIB-FSDSQADBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)Cl)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Cl)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.